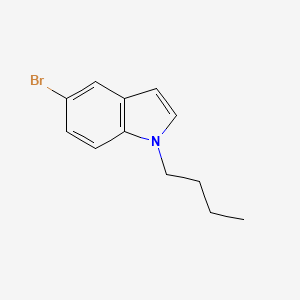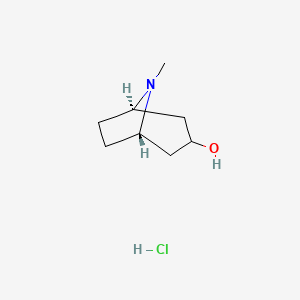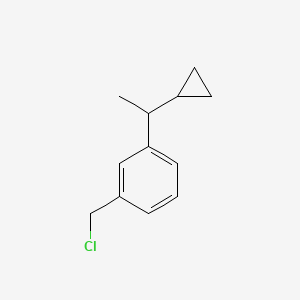
t-butyl 1-benzylcyclopropanecarboxylate
Vue d'ensemble
Description
t-butyl 1-benzylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring attached to a benzyl group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: t-butyl 1-benzylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-benzyl-cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient synthesis with high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: t-butyl 1-benzylcyclopropanecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The ester group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form acid chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Ni, H₂/Rh
Substitution: SOCl₂
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides
Applications De Recherche Scientifique
t-butyl 1-benzylcyclopropanecarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of t-butyl 1-benzylcyclopropanecarboxylate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions . The benzyl group provides stability and enhances the reactivity of the compound.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-cyclopropanecarboxylic acid methyl ester
- 1-Benzyl-cyclopropanecarboxylic acid ethyl ester
- 1-Benzyl-cyclopropanecarboxylic acid isopropyl ester
Uniqueness: t-butyl 1-benzylcyclopropanecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound compared to its methyl, ethyl, and isopropyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial.
Propriétés
Numéro CAS |
108546-99-2 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
tert-butyl 1-benzylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)17-13(16)15(9-10-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clé InChI |
UHSPQEYRELDWRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8602151.png)

![Ethyl [3-(benzyloxy)-4-hydroxyphenyl]acetate](/img/structure/B8602165.png)




![Thiourea, [3-(dimethylamino)-2-methylphenyl]-](/img/structure/B8602198.png)



![Ethyl bromo[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B8602225.png)
